Benzene, 1,4-bis(methylthio)-

Description

BenchChem offers high-quality Benzene, 1,4-bis(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,4-bis(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

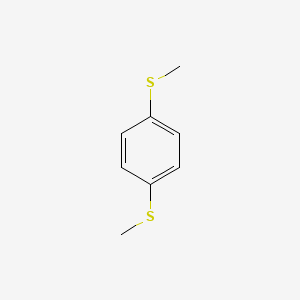

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(methylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBYEKCIDMLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220180 | |

| Record name | Benzene, 1,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-20-7 | |

| Record name | Benzene, 1,4-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organosulfur Chemistry and Aromatic Systems

Benzene (B151609), 1,4-bis(methylthio)-, with the chemical formula C8H10S2, is an organosulfur compound characterized by a central benzene ring substituted at the para positions with two methylthio (-SCH3) groups. ontosight.aievitachem.com This structure places it firmly within the realm of organosulfur chemistry, a field dedicated to the study of compounds containing carbon-sulfur bonds. wikipedia.org The sulfur atoms, being larger and less electronegative than carbon, impart unique electronic and structural properties to the molecule. The C-S bonds are longer and weaker than C-C bonds. wikipedia.org

The compound is also a derivative of benzene, the archetypal aromatic system. Aromatic compounds are a class of unsaturated molecules that exhibit exceptional stability due to the delocalization of π-electrons within a cyclic structure. longdom.orgbyjus.com The methylthio groups, being electron-donating, influence the electron density of the benzene ring, thereby affecting its reactivity in various chemical transformations, particularly electrophilic aromatic substitution. evitachem.commsu.edu

Significance in Contemporary Chemical Science

The unique arrangement of the sulfur-containing substituents on the aromatic core makes Benzene (B151609), 1,4-bis(methylthio)- a molecule of considerable interest in modern chemical research. Its structural features and reactivity profile render it a valuable building block and intermediate in the synthesis of more complex molecules. ontosight.ai

Notably, it serves as a precursor in the production of high-performance polymers like poly(phenylene sulfide) (PPS), which is known for its outstanding thermal and chemical resistance. ontosight.ai Furthermore, its derivatives have shown potential in the development of novel materials for organic electronics and pharmaceuticals. ontosight.ai The study of such molecules contributes to a deeper understanding of structure-property relationships in functional organic materials.

Scope and Research Focus of the Review

Established Synthetic Pathways for 1,4-bis(methylthio)benzene Derivatives

The primary and most well-documented method for synthesizing 1,4-bis(methylthio)benzene involves the substitution of halogen atoms on a benzene ring with methylthio groups.

Copper-Catalyzed Thiolation Reactions of Dihaloarenes

A key synthetic route to 1,4-bis(methylthio)benzene is the copper-catalyzed reaction of a 1,4-dihaloarene with a methylthiolate source. ontosight.ai This method relies on the ability of copper catalysts to facilitate the formation of carbon-sulfur bonds. The most common precursor used is 1,4-dibromobenzene (B42075), which reacts with sodium methylthiolate in the presence of a suitable copper catalyst. ontosight.ai

Detailed experimental data, including specific catalysts, reaction conditions, and yields for this transformation, are not extensively detailed in the readily available scientific literature. Therefore, a comprehensive data table cannot be provided at this time.

Derivatization Strategies from Related Precursors

Information regarding the synthesis of 1,4-bis(methylthio)benzene derivatives through derivatization strategies from other related precursors is not widely available in the reviewed scientific literature. The primary synthesis method remains the direct thiolation of dihaloarenes.

Advanced Synthetic Approaches Utilizing 1,4-bis(methylthio)benzene as a Building Block

While its own synthesis is of interest, 1,4-bis(methylthio)benzene also serves as a foundational molecule for the construction of more complex chemical architectures.

Construction of Poly(phenylene sulfide) (PPS) Architectures

1,4-Bis(methylthio)benzene has been identified as a potential building block for the synthesis of poly(phenylene sulfide) (PPS), a high-performance thermoplastic known for its excellent thermal and chemical resistance. ontosight.ai PPS is typically synthesized from monomers such as p-dichlorobenzene and sodium sulfide (B99878). google.com The use of 1,4-bis(methylthio)benzene would represent an alternative pathway to this important polymer.

However, specific research detailing the polymerization of 1,4-bis(methylthio)benzene to form PPS, including reaction conditions and polymer characteristics, is not extensively documented in the available literature.

Synthesis of Sulfur-Containing Organic Compounds

As an organosulfur compound, 1,4-bis(methylthio)benzene holds potential as a precursor for other molecules containing sulfur. A novel method for synthesizing 1,4-Bis[(substituted phenyl)-2,4-dithiobiureto]benzene has been developed by interacting 1,4-dithiocarbamidobenzene with substituted phenylisothiocyanates. ijsra.net

Detailed research findings on the direct use of 1,4-bis(methylthio)benzene as a starting material for other distinct sulfur-containing organic compounds are limited in the currently accessible scientific databases.

Formation of Functionalized Oxazoles and Related Heterocycles

The synthesis of functionalized heterocycles is a significant area of organic chemistry. While research exists on the synthesis of functionalized oxazoles from compounds with similar nomenclature, such as 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one, there is no available scientific literature that describes the direct use of Benzene, 1,4-bis(methylthio)- as a precursor for the formation of functionalized oxazoles or other related heterocycles. nih.gov

Generation of Furan (B31954) and Polysubstituted Benzene Nuclei via Michael Addition Reactions

Current research literature does not provide documented methods for the synthesis of furan or polysubstituted benzene nuclei where Benzene, 1,4-bis(methylthio)- serves as the primary reactant in a Michael addition reaction.

Standard methodologies for furan synthesis, such as the Paal-Knorr synthesis, typically proceed from 1,4-dicarbonyl compounds through an acid-catalyzed cyclization. organic-chemistry.orgyoutube.com Similarly, the construction of polysubstituted arenes via Michael addition often involves the reaction of different precursors, such as vinylogous malononitrile (B47326) derivatives with chlorinated nitrostyrenes, rather than utilizing Benzene, 1,4-bis(methylthio)- .

Preparation of Thioureido-Substituted Benzene Derivatives

There are no established synthetic routes in the reviewed literature for the preparation of thioureido-substituted benzene derivatives that start from Benzene, 1,4-bis(methylthio)- . The common and well-documented method for synthesizing bis(thioureido)benzene derivatives involves the reaction of phenylenediamines (diaminobenzenes) with appropriate isothiocyanates. researchgate.netresearchgate.netanalis.com.my This process builds the thiourea (B124793) moieties onto a pre-existing aminobenzene core, a different synthetic pathway than one originating from a methylthio-substituted benzene.

Formation of Azulene-Based Cations and Dications

While direct synthesis from Benzene, 1,4-bis(methylthio)- is not reported, related structures involving a 1,4-phenylene spacer and methylthio-substituted azulene (B44059) rings have been synthesized and converted into stable dications. These syntheses provide insight into the stabilizing effects of the methylthio and azulene groups on cationic species.

The preparation of 1,4-Bis[bis(3-methylthio-1-azulenyl)methyl]benzene and its derivatives serves as a key example. mdpi.com The synthesis is achieved through an acid-catalyzed condensation reaction, not of Benzene, 1,4-bis(methylthio)- , but of an azulene derivative, 1-azulenyl methyl sulfide , with terephthalaldehyde . mdpi.com This reaction proceeds in acetic acid to yield the target precursor molecule.

The subsequent conversion to the dication is accomplished through hydride abstraction from the precursor using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com The resulting dications exhibit notable thermodynamic stability, which is attributed to the electron-donating character of the azulene rings. mdpi.comrsc.org The methylthio groups on the azulene rings further enhance the electrochemical stability of the system. mdpi.com

The stability and electronic properties of these azulene-based dications have been investigated using UV-Vis spectroscopy and electrochemical analyses, such as cyclic voltammetry. mdpi.com

Table 1. Synthesis of 1,4-Bis[bis(azulenyl)methyl]benzene Derivatives and their Dications

| Precursor | Reagents for Precursor Synthesis | Dication Formation Reagent | Final Dication Product | Reference |

|---|---|---|---|---|

| 1,4-Bis[bis(3-methylthio-1-azulenyl)methyl]benzene | 1-Azulenyl methyl sulfide, Terephthalaldehyde, Acetic Acid | DDQ, HPF₆ | 1,4-Phenylenebis[bis(3-methylthio-1-azulenyl)methyl] dication | mdpi.com |

| 1,4-Bis[bis(6-tert-butyl-3-methylthio-1-azulenyl)methyl]benzene | 6-tert-Butyl-3-methylthio-1-azulenyl methyl sulfide, Terephthalaldehyde, Acetic Acid, CH₂Cl₂ | DDQ, HPF₆ | 1,4-Phenylenebis[bis(6-tert-butyl-3-methylthio-1-azulenyl)methyl] dication | mdpi.com |

| 1,4-Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene | 2H-Cyclohepta[b]furan-2-one, Terephthalaldehyde, TFA | DDQ, HPF₆ | 1,4-Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene dication | rsc.org |

Oxidative and Reductive Pathways of Thioether Functionalities

The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry, proceeding in a stepwise manner. researchgate.net The initial oxidation of a thioether group yields a sulfoxide (B87167), and further oxidation produces a sulfone. researchgate.net For Benzene, 1,4-bis(methylthio)-, this process can be controlled to selectively yield the mono-sulfoxide, di-sulfoxide, mono-sulfone, or di-sulfone derivatives.

A variety of oxidizing agents have been developed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. inorgchemres.org The selectivity of the oxidation when using H₂O₂ can often be tuned by the choice of catalyst and reaction conditions. nih.gov For instance, certain organocatalysts, like 2,2,2-trifluoroacetophenone, can facilitate the selective synthesis of sulfoxides or sulfones from sulfides with H₂O₂ by modifying the reaction conditions. oup.com The synthesis of sulfoxides may be favored in the presence of an aqueous buffer, while adding a solvent like acetonitrile (B52724) can promote the formation of sulfones. oup.com

Another widely used oxidant is meta-chloroperoxybenzoic acid (m-CPBA), which is effective for the oxidation of sulfides to sulfoxides. researchgate.net Careful control of stoichiometry (approximately one equivalent of m-CPBA) and low temperatures are typically employed to prevent over-oxidation to the sulfone. researchgate.net

The resulting products, 1-(methylsulfinyl)-4-(methylthio)benzene (the mono-sulfoxide) and 1,4-bis(methylsulfinyl)benzene (the di-sulfoxide), as well as the corresponding sulfones, can be characterized using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the structures of these oxidized products.

Table 1: Oxidation Products of Benzene, 1,4-bis(methylthio)-

| Starting Material | Product Name | Oxidation State |

|---|---|---|

| Benzene, 1,4-bis(methylthio)- | 1-(Methylsulfinyl)-4-(methylthio)benzene | Mono-sulfoxide |

| Benzene, 1,4-bis(methylthio)- | 1,4-Bis(methylsulfinyl)benzene | Di-sulfoxide |

| 1-(Methylsulfinyl)-4-(methylthio)benzene | 1-(Methylsulfonyl)-4-(methylthio)benzene | Mono-sulfone |

| 1-(Methylsulfinyl)-4-(methylthio)benzene | 1,4-Bis(methylsulfonyl)benzene | Di-sulfone |

The oxidation of sulfides is a two-step process, which allows for the isolation of the intermediate sulfoxide under controlled conditions. researchgate.net The oxidation of the sulfoxide to the sulfone is generally easier than the initial oxidation of the sulfide, making the selective synthesis of sulfoxides a chemical challenge. researchgate.net

The mechanism of oxidation often involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the rate of this reaction. For Benzene, 1,4-bis(methylthio)-, the first thioether group's oxidation to a sulfinyl group (-SO-) makes the second thioether group's oxidation more difficult due to the electron-withdrawing nature of the sulfinyl group.

Interestingly, an equilibrium can be established between the various oxidation states. For example, the reaction of Benzene, 1,4-bis(methylthio)- with its corresponding di-sulfoxide, 1,4-bis(methylsulfinyl)benzene, can lead to the formation of the mono-sulfoxide, 1-(methylsulfinyl)-4-(methylthio)benzene, at room temperature, indicating a comproportionation reaction. oup.comoup.com

Exploration of Remote Oxygen Migration Reactions in 1,4-bis(methylthio)benzene Derivatives

A fascinating aspect of the chemistry of 1,4-bis(methylthio)benzene derivatives is the occurrence of remote oxygen migration between the two sulfur atoms. This process is not a simple intramolecular rearrangement but is proposed to occur via a unique intermolecular mechanism.

Research has shown that in the presence of a strong acid like trifluoroacetic acid (CF₃CO₂H), an oxygen migration reaction occurs in 1-(methylsulfinyl)-4-(methylthio)benzene. oup.comoup.com This reaction involves the transfer of the oxygen atom from the sulfinyl group to the remote thioether group. To explain this phenomenon, where the sulfur atoms are too far apart for a direct intramolecular interaction, a two-point bis(dithia dication) dimer has been proposed as a key intermediate. oup.comoup.com

This proposed intermediate, 2a , involves the dimerization of two molecules of the protonated mono-sulfoxide. oup.com In this dimeric structure, the two benzene rings are linked by intermolecular S-S bonds, forming a highly symmetrical dicationic species. oup.com The formation of this dimer allows the oxygen atom to be transferred between the sulfur atoms of the different molecules within the complex. The structure of this proposed intermediate is supported by NMR data. oup.com

Acid catalysis is essential for the remote oxygen migration to occur. The acid protonates the oxygen atom of the sulfinyl group, making it a better leaving group and facilitating the nucleophilic attack by the sulfur atom of another molecule. oup.com This intermolecular interaction is the cornerstone of the proposed mechanism, as a transannular (intramolecular) interaction is not possible due to the distance between the sulfur atoms in the 1,4-disubstituted benzene ring. oup.com

The reaction between Benzene, 1,4-bis(methylthio)- (the starting sulfide) and 1,4-bis(methylsulfinyl)benzene (the di-sulfoxide) to yield the mono-sulfoxide also proceeds through this same dimeric intermediate, further supporting the proposed intermolecular pathway. oup.com Studies on related ortho- and meta-substituted analogues also undergo oxygen migration, indicating this is a more general phenomenon for bis(methylthio)benzene systems in the presence of acid. oup.com

Ligand Exchange Kinetics and Reaction Mechanisms

Thioether compounds can act as ligands, coordinating to metal centers through their sulfur atoms. Benzene, 1,4-bis(methylthio)- and its derivatives can function as chelating or bridging ligands in organometallic complexes. The study of ligand exchange kinetics provides valuable information about reaction mechanisms and the stability of these complexes.

Kinetic studies on the displacement of the chelating ligand in a chromium carbonyl complex, (bmtb)Cr(CO)₄, where bmtb is 4-methyl-1,2-bis(methylthio)benzene, have been performed. tandfonline.com The reaction with incoming phosphite (B83602) ligands follows a rate law that is first order in both the chromium complex and the incoming ligand. tandfonline.com

Two primary mechanisms are considered for such ligand exchange reactions:

Associative (A) or Interchange (Iₐ) Mechanism : Involves the formation of an intermediate or transition state where both the incoming and leaving ligands are bonded to the metal center. This pathway is characterized by a rate that is dependent on the concentration and nature of the incoming ligand.

Dissociative (D) or Interchange (IᏧ) Mechanism : Involves the initial, rate-determining cleavage of a metal-ligand bond to form an intermediate with a lower coordination number, which is then rapidly attacked by the incoming ligand. This pathway often shows a rate that is independent of the incoming ligand's concentration.

For the (bmtb)Cr(CO)₄ system, a mechanism involving rate-determining reversible ring-opening of the chelating thioether ligand was favored over a simple nucleophilic attack at the metal. tandfonline.com This suggests that one of the sulfur-metal bonds must first dissociate before the incoming ligand can attack. Despite slightly negative entropies of activation, which might typically suggest an associative pathway, comparison with related systems supported a dissociative-type mechanism involving the opening of the chelate ring. tandfonline.com

Table 2: Mechanistic Parameters for Ligand Exchange

| Parameter | Description | Implication for Mechanism |

|---|---|---|

| Rate Law | Rate = k[Complex][Ligand] |

Suggests the incoming ligand is involved in the rate-determining step, often pointing towards an associative pathway. tandfonline.com |

| Activation Enthalpy (ΔH‡) | The energy barrier for the reaction. | Provides insight into the bond-breaking/bond-making processes. |

| Activation Entropy (ΔS‡) | The change in disorder of the system in the transition state. | Large positive values often suggest a dissociative (D) mechanism, while large negative values suggest an associative (A) mechanism. tandfonline.com |

Studies on Chelating Ligand Displacement in Metal Carbonyl Complexes

While direct studies on "Benzene, 1,4-bis(methylthio)-" as a chelating ligand are not extensively documented in the available literature, significant research has been conducted on its isomer, 1,2-bis(methylthio)benzene, and its derivatives. These studies provide valuable insights into the potential reactivity of the 1,4-isomer in similar systems.

Research on the displacement of the chelating ligand 4-methyl-1,2-bis(methylthio)benzene (bmtb) from (bmtb)Cr(CO)₄ by various phosphites (L) has been investigated. tandfonline.com The reaction proceeds via the displacement of the bmtb ligand, demonstrating the lability of the sulfur-metal bond in these types of complexes. The ease of this displacement is influenced by factors such as the nature of the incoming ligand and the solvent system used. tandfonline.comias.ac.in The formation of cis-tetracarbonyl complexes is a common feature in the reactions of such ortho-bis(methylthio)ethers with Group VI metal carbonyls. acs.org

Analysis of Rate Laws and Activation Parameters

Kinetic studies on the displacement of 4-methyl-1,2-bis(methylthio)benzene (bmtb) from (bmtb)Cr(CO)₄ by phosphite ligands (L) in solvents like chlorobenzene (B131634) and 1,2-dichloroethane (B1671644) have revealed a consistent rate law. tandfonline.com The reaction follows second-order kinetics, being first-order in both the metal complex and the incoming ligand.

Rate Law: Rate = k[(bmtb)Cr(CO)₄][L] tandfonline.com

This rate law suggests an associative mechanism for the ligand displacement. Two primary associative pathways can be considered: a direct nucleophilic attack of the incoming ligand on the metal center, or a rate-determining reversible ring-opening of the chelating bmtb ligand, followed by a rapid attack of the incoming ligand.

Activation parameters, including the entropy of activation (ΔS‡), provide deeper mechanistic insights. For the displacement of bmtb, slightly negative entropies of activation have been observed. tandfonline.com While this might initially suggest a more ordered transition state, as in a direct associative attack, comparison with related systems favors the ring-opening mechanism. tandfonline.com The negative ΔS‡ in this context is likely due to the ordering of solvent molecules in the transition state.

| Reaction System | Rate Law | Mechanistic Interpretation |

| (bmtb)Cr(CO)₄ + L | Rate = k[(bmtb)Cr(CO)₄][L] | Associative, likely involving rate-determining ring-opening of the chelating ligand. tandfonline.com |

Dealkylation Processes and Reactive Intermediates

The dealkylation of bis(methylthio)benzene derivatives can lead to the formation of highly reactive intermediates, such as benzodithiete (B14419104) and its corresponding dithia dications. These intermediates are of significant interest due to their potential in synthetic applications.

Generation of Benzodithiete and its Equivalents via Dithia Dications

Research on a derivative of the 1,2-isomer, 1,2-bis(benzylthio)benzene s-oxide, has shown that treatment with triflic anhydride (B1165640) results in the formation of a dithia dication. This dication is unstable and readily undergoes dealkylation to generate benzodithiete or its equivalent. While direct experimental evidence for the formation of a bis(dithia dication) dimer from "Benzene, 1,4-bis(methylthio)-" derivatives has been suggested, detailed studies on its dealkylation to the corresponding 1,4-benzodithiete are not widely available in the reviewed literature. researchmap.jp

In a related process, the treatment of 1,2-bis(methylthio)benzene oxide with trifluoroacetic acid also leads to products derived from dealkylation and rearrangement, such as a disulfide and a disulfoxide, particularly at low temperatures. mcgill.ca

Trapping Experiments and Reaction Outcomes

The transient nature of benzodithiete necessitates the use of trapping agents to confirm its formation. In studies involving the 1,2-isomer, alkynes have been successfully employed as trapping agents. The reaction of the in situ generated benzodithiete with alkynes yields 1,4-benzodithiin (B14748010) derivatives. This cycloaddition reaction serves as strong evidence for the transient existence of benzodithiete.

When the dealkylation of 1,2-bis(4-methylbenzylthio)benzene s-oxide with triflic anhydride is carried out in the presence of an alkyne, the corresponding 1,4-benzodithiin is formed. Quenching the reaction mixture with water in the absence of a trapping agent leads to the formation of N-(4-methylbenzyl)acetamide, confirming the cleavage of the benzyl (B1604629) group.

Anionic Cyclocondensation and Rearrangement Processes

Investigation of 1,3-Alkylthio Shifts

The migration of alkylthio and arylthio groups is a recognized class of molecular rearrangement in organosulfur chemistry. While specific studies on 1,3-alkylthio shifts within Benzene, 1,4-bis(methylthio)- are not extensively documented in publicly available literature, the principles governing such rearrangements can be understood by examining related systems. These shifts can be prompted by thermal, photochemical, or acid-catalyzed conditions, often proceeding through radical or ionic intermediates.

Research into analogous compounds, such as 2-cyclopropylidenealkyl-1-arylthio derivatives, has demonstrated the feasibility of light-induced or acid-catalyzed rsc.orgrsc.org-arylthio shifts. These reactions provide a valuable pathway for the synthesis of 1-arylthiovinyl cyclopropanes. The underlying mechanism of these shifts is believed to involve the formation of a key intermediate that facilitates the migration of the thioether group.

In the context of Benzene, 1,4-bis(methylthio)-, a hypothetical 1,3-alkylthio shift would involve the migration of a methylthio group from one carbon atom to another within a side chain attached to the benzene ring. The investigation of such a rearrangement would likely involve subjecting derivatives of Benzene, 1,4-bis(methylthio)- to various energetic conditions to probe the lability of the C-S bond and the potential for intramolecular migration.

Mechanistic investigations into similar rearrangements, such as those in N-aryl sulfamates, have confirmed the role of intermolecular pathways and the formation of specific intermediates. nih.govchemrxiv.org These studies often employ techniques like kinetic isotope effect experiments to elucidate the reaction mechanism. nih.govchemrxiv.org Furthermore, the selective activation of C(sp³)–S bonds using electrochemical, radical-mediated processess highlights the potential for controlled cleavage and rearrangement of thioethers under specific conditions.

A hypothetical study to investigate a 1,3-alkylthio shift in a derivative of Benzene, 1,4-bis(methylthio)- is outlined in the table below. This illustrative experiment is based on established methodologies for inducing and analyzing thioether rearrangements.

Table 1: Hypothetical Experimental Design for Investigation of a 1,3-Alkylthio Shift

| Parameter | Description |

|---|---|

| Substrate | 1-(1-(Methylthio)ethyl)-4-(methylthio)benzene |

| Reaction Conditions | Thermal: Heating the substrate in a high-boiling solvent (e.g., decalin) at temperatures ranging from 150-250 °C. Photochemical: Irradiation of a solution of the substrate in a suitable solvent (e.g., acetonitrile) with a UV lamp (e.g., 254 nm). Acid-Catalyzed: Treatment of the substrate with a Lewis or Brønsted acid (e.g., AlCl₃, H₂SO₄) in an inert solvent. | | Proposed Product | 1-(2-(Methylthio)ethyl)-4-(methylthio)benzene | | Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify products. Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the rearranged product. High-Performance Liquid Chromatography (HPLC) for purification and quantification of isomers. | | Mechanistic Probes | Deuterium labeling of the ethyl group to track the migration pathway. Use of radical scavengers (e.g., TEMPO) in thermal and photochemical experiments to test for radical intermediates. |

The investigation would focus on identifying the conditions that promote the 1,3-shift and elucidating the operative mechanism. The stability of the potential intermediates, such as a sulfur-centered radical or a thiiranium ion, would be a key factor in determining the reaction's feasibility and outcome.

Coordination Chemistry and Supramolecular Assembly with Benzene, 1,4 Bis Methylthio and Its Analogs

1,4-bis(methylthio)benzene as a Ligand in Metal Complexes

The coordination chemistry of thioether ligands is well-established, with the sulfur atoms acting as soft Lewis bases, readily coordinating to soft transition metal centers. In the context of 1,4-bis(methylthio)benzene, the two thioether groups can coordinate to one or more metal centers, leading to the formation of both discrete (monomeric) and extended (polymeric) structures.

The sulfur atoms of the methylthio groups in 1,4-bis(methylthio)benzene possess lone pairs of electrons that can be donated to empty d-orbitals of transition metal ions, forming coordinate covalent bonds. The strength and nature of this interaction are influenced by the Hard and Soft Acid and Base (HSAB) principle. Soft metal ions such as Ag(I), Cu(I), Pd(II), and Pt(II) are expected to form stable complexes with the soft thioether donors of 1,4-bis(methylthio)benzene.

While specific studies detailing the coordination of 1,4-bis(methylthio)benzene with a wide range of transition metals are not extensively documented, the behavior of analogous thioether ligands provides significant insight. For instance, related flexible thioether ligands have been shown to form stable complexes with various transition metals, indicating the general propensity of thioether groups to participate in coordination.

The bifunctional nature of 1,4-bis(methylthio)benzene allows it to act as a bridging ligand, connecting two different metal centers to form coordination polymers. The rigidity of the benzene (B151609) backbone predisposes the ligand to form linear or zigzag chains, or more complex network structures. The final architecture of these coordination polymers is dependent on several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the solvent system used for synthesis, and the nature of the counter-anion.

For example, studies on analogous flexible bis(thioether) ligands, such as 1,4-bis(phenylthio)butane, have demonstrated the formation of two-dimensional (2D) coordination polymers with silver(I) salts. mdpi.com The variation in reaction conditions, such as solvents and counter-anions, led to different network structures, all featuring large macrometallacyclic rings. mdpi.com Similarly, the use of related bis(imidazole) ligands like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene with transition metals such as Zn(II) and Cu(II) has yielded one-dimensional (1D) chain structures that further assemble into three-dimensional (3D) supramolecular networks through weaker interactions. wikipedia.org These examples suggest that 1,4-bis(methylthio)benzene could likewise form a variety of polymeric structures.

In cases where the thioether groups of 1,4-bis(methylthio)benzene coordinate to a single metal center, or when the extension of the network is blocked by terminal co-ligands, monomeric or discrete oligomeric complexes can be formed.

| Ligand Analog | Metal Ion | Resulting Structure | Reference |

| 1,4-bis(phenylthio)butane | Ag(I) | 2D Coordination Polymers | mdpi.com |

| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Zn(II) | 1D "Z-shaped" chains | wikipedia.org |

| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Cu(II) | 1D single chains and ladder structures | wikipedia.org |

Table 1: Examples of Coordination Polymers with Analogous Bis-functional Ligands

The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. In the case of 1,4-bis(methylthio)benzene, it can act as a monodentate ligand, with only one thioether group coordinating to a metal center, or as a bidentate ligand. As a bidentate ligand, it can either chelate to a single metal center, although this is sterically unlikely due to the rigidity of the benzene ring, or more commonly, bridge two metal centers.

The bridging capability is a key feature of 1,4-bis(methylthio)benzene in coordination chemistry. nih.gov The distance between the two sulfur atoms is fixed by the benzene ring, making it an excellent candidate for constructing predictable and rigid coordination polymers. The µ-notation is used to denote a bridging ligand in coordination chemistry. nih.gov For instance, if a single atom of a ligand bridges two metal centers, it is designated as µ₂. nih.gov The linear disposition of the thioether groups in 1,4-bis(methylthio)benzene makes it an ideal exobidentate bridging ligand, capable of linking metal centers into extended one-, two-, or three-dimensional networks.

Supramolecular Architectures Incorporating Bis(methylthio) Moieties

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent. The self-assembly of metal ions and organic ligands into well-defined supramolecular architectures, such as coordination networks or metal-organic frameworks (MOFs), is a powerful strategy for creating new materials with tailored properties.

The formation of coordination networks from 1,4-bis(methylthio)benzene and metal ions is a self-assembly process, driven by the formation of coordinate bonds and often guided by weaker intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The inherent directionality of the coordinate bonds, combined with the defined geometry of the 1,4-bis(methylthio)benzene ligand, can lead to the predictable formation of highly ordered crystalline materials.

Studies on analogous systems, such as the self-assembly of bis(methylthio)methane (B156853) with silver(I) salts, have shown the formation of diverse coordination networks, from one-dimensional chains to two-dimensional layers. nih.gov The flexibility or rigidity of the ligand plays a crucial role in the final architecture. The rigid nature of 1,4-bis(methylthio)benzene is expected to lead to more predictable and robust networks compared to more flexible bis(thioether) ligands.

The nature of the counter-anion present in the reaction mixture can have a profound influence on the resulting supramolecular architecture. Anions can act as templates, directing the assembly of the coordination network, or they can be directly incorporated into the framework by coordinating to the metal centers. The size, shape, and charge of the anion can all affect the dimensionality and topology of the final structure.

For example, in the self-assembly of bis(methylthio)methane with various silver(I) salts, different anions such as nitrate, perchlorate, and tosylate led to the formation of distinct 2D networks with different metallomacrocyclic repeat units. nih.gov Smaller anions tended to favor the formation of larger 14-membered rings, while larger, more elongated anions resulted in 10-membered rings. nih.gov This demonstrates the critical role of the anion in guiding the self-assembly process.

| Factor | Influence on Supramolecular Structure | Example from Analogous Systems | Reference |

| Anion Size/Shape | Directs the formation of different network topologies and ring sizes. | Smaller anions (NO₃⁻, ClO₄⁻) lead to 14-membered rings, while larger anions (tosylate) lead to 10-membered rings in Ag(I)-bis(methylthio)methane networks. | nih.gov |

| Ligand Conformation | Affects the packing and overall topology of the coordination network. | The syn and anti conformations of bridging ligands in silver(I) complexes with 1,4-bis(pyridine-3-ylethynyl)benzene lead to different structures. |

Table 2: Factors Influencing Supramolecular Architectures

Design of Multidentate Ligands Derived from 1,4-bis(methylthio)benzene Scaffolds

The 1,4-bis(methylthio)benzene framework serves as a versatile platform for the synthesis of sophisticated multidentate ligands. The sulfur atoms can act as donor sites themselves, or the methyl groups can be functionalized to introduce additional coordinating moieties. This allows for the targeted design of ligands for specific metal ions and for the construction of complex homo- and heterometallic assemblies.

While direct derivatization of 1,4-bis(methylthio)benzene to create extended polysulfur ligands is not extensively documented in readily available literature, the synthesis of related polythioether ligands provides a clear pathway for such endeavors. The fundamental approach involves the strategic introduction of additional sulfur-containing groups to the benzene backbone or the modification of the existing methylthio moieties.

One potential synthetic route could involve the demethylation of 1,4-bis(methylthio)benzene to yield the corresponding dithiol, 1,4-benzenedithiol (B1229340). This dithiol is a key precursor for the synthesis of a variety of polysulfur ligands through reactions with alkyl or aryl halides containing additional thioether groups.

A more general approach to synthesizing multidentate thioether ligands involves the reaction of thiolate precursors with appropriate electrophiles. For instance, tris-melamine derivatives with thioether linkages have been synthesized by reacting 1,3,5-trimercaptobenzene with a bromobenzyl melamine (B1676169) derivative. nih.gov This methodology could be adapted to the 1,4-bis(methylthio)benzene scaffold, where functionalization of the benzene ring with appropriate leaving groups would allow for the introduction of multiple thioether-containing side arms.

The synthesis of bis[(methylthio)carbonyl]polysulphanes, which contain a linear chain of sulfur atoms, has been achieved through reactions of O,S-dimethyl dithiocarbonate with dichlorosulphanes. This highlights a method for forming polysulfide chains that could potentially be integrated into ligands derived from a 1,4-bis(methylthio)benzene core.

Here is a table summarizing potential synthetic strategies for polysulfur ligands based on related chemistries:

| Precursor Scaffold | Reagent | Resulting Ligand Type | Potential Application |

| 1,4-Dibromobenzene (B42075) | Sodium Methylthiolate | 1,4-bis(methylthio)benzene | Starting material for further functionalization. |

| 1,3,5-Trimercaptobenzene | Bromobenzyl melamine derivative | Tris-melamine with thioether linkages | Component in self-assembled aggregates. nih.gov |

| O,S-Dimethyl dithiocarbonate | Dichlorosulphane | Bis[(methylthio)carbonyl]polysulphanes | Formation of linear polysulfide chains. |

Ligands derived from 1,4-bis(methylthio)benzene are expected to exhibit versatile coordination behavior, acting as both chelating and bridging ligands to form a variety of homo- and heterometallic complexes. The spatial arrangement of the two sulfur donor atoms in a 1,4-disposition on the benzene ring makes them ideal for bridging two metal centers, leading to the formation of coordination polymers and discrete dinuclear complexes.

While specific studies on the chelation and bridging behavior of ligands directly derived from 1,4-bis(methylthio)benzene are not prevalent, the coordination chemistry of analogous flexible thioether ligands, such as 1,4-bis(phenylthio)butane, with silver(I) ions has been shown to form two-dimensional coordination polymers. nih.gov The structure of these polymers is influenced by factors like the solvent, metal-to-ligand ratio, and counteranions, demonstrating the versatility of thioether ligands in forming extended networks. nih.gov

In such systems, the thioether sulfur atoms coordinate to the metal centers, and the flexible or rigid nature of the ligand backbone dictates the dimensionality and topology of the resulting framework. For a rigid ligand like a derivative of 1,4-bis(methylthio)benzene, the formation of linear or zig-zag chains, or even more complex two- or three-dimensional networks, can be envisioned.

The design of multidentate ligands containing different types of donor atoms in addition to the thioether sulfurs can lead to the selective coordination of different metal ions, facilitating the construction of heterometallic systems. For example, a ligand could be designed with "soft" thioether donors at one end and "hard" oxygen or nitrogen donors at the other, allowing for the directed assembly of heterobimetallic complexes.

The following table summarizes the expected coordination behavior of ligands derived from 1,4-bis(methylthio)benzene based on analogous systems:

| Ligand Type | Metal Ion(s) | Expected Coordination Mode | Resulting Structure |

| Simple 1,4-bis(thioether)benzene derivatives | Soft metal ions (e.g., Ag(I), Cu(I)) | Bridging | Coordination polymers (1D, 2D, or 3D networks) nih.gov |

| Multidentate ligands with mixed donor sets (S, N, O) | Transition metals, Lanthanides | Chelating and Bridging | Discrete homo- and heterometallic complexes |

Ligand Design for Functional Materials and Electroactive Gels

The unique electronic and structural properties of the 1,4-bis(methylthio)benzene scaffold make it an attractive component for the design of functional materials, including molecular electronic devices and stimuli-responsive gels. The thioether groups can serve as effective anchoring points to metal surfaces, and the rigid benzene core can facilitate charge transport and provide structural integrity.

The methyl sulfide (B99878) (-SMe) group, a key feature of 1,4-bis(methylthio)benzene, has been investigated as an anchoring group for attaching molecular wires to gold electrodes in single-molecule junctions. These anchoring groups play a crucial role in determining the electrical conductance and mechanical stability of the molecular junction.

Studies comparing different anchoring groups have shown that the methyl sulfide group can form stable contacts with gold electrodes. The conductance of molecular junctions with methyl sulfide anchors is typically lower than that of junctions with thiol (-SH) anchors. This difference is attributed to the fact that the methyl groups are not cleaved upon contact with the gold, leading to a weaker electronic coupling between the molecule and the electrodes.

The mechanical stability of junctions formed with methyl sulfide anchors has been found to be lower than that of junctions with pyridyl or thiol anchors, resulting in shorter junction lifetimes in self-breaking experiments. Despite the lower conductance and stability compared to thiols, methyl sulfide groups offer the advantage of being less prone to oxidation and forming well-defined molecule-electrode linkages.

The table below presents a comparison of the properties of different anchoring groups in single-molecule junctions:

| Anchoring Group | Relative Conductance | Relative Mechanical Stability | Key Feature |

| Thiol (-SH) | High | High | Strong covalent Au-S bond formation. |

| Methyl Sulfide (-SMe) | Moderate | Low | Weaker interaction with gold electrodes compared to thiols. |

| Pyridyl (-Py) | Moderate | High | Forms stable coordinate bonds with gold. |

| Amine (-NH2) | Low | Moderate | Weaker interaction than thiols. |

While there is no direct evidence in the reviewed literature of 1,4-bis(methylthio)benzene being a primary component in xylene-bridged electroactive gels, the structural motif of a p-xylene (B151628) core is a known component in such materials. For instance, dihalo-p-xylenes are used as versatile synthons to create connective units in polymers and gels. nih.govresearchgate.net

In some reported electroactive gels, the cross-linking is achieved through the formation of quaternary amines by the reaction of alkylhalogen termini on a xylene bridge with amine residues in another gel component. nih.govresearchgate.net It is conceivable that a similar strategy could be employed with derivatives of 1,4-bis(methylthio)benzene. For example, functionalization of the methyl groups to introduce reactive moieties could allow for the incorporation of this thioether-containing scaffold into a gel network.

The presence of the thioether linkages could impart interesting redox properties to the resulting gel, potentially making it electroactive. The sulfur atoms could undergo reversible oxidation, leading to changes in the gel's properties, such as its volume, color, or conductivity, in response to an electrical stimulus.

The potential role of a 1,4-bis(methylthio)benzene derivative in a xylene-bridged electroactive gel is outlined in the table below:

| Gel Component 1 | Gel Component 2 (Cross-linker) | Linkage Chemistry | Potential Functionality |

| Polymer with amine residues | Dihalo-p-xylene | Quaternary amine formation | Structural cross-linking nih.govresearchgate.net |

| Polymer with reactive groups | Functionalized 1,4-bis(methylthio)benzene derivative | Covalent bond formation | Introduction of redox-active thioether groups |

Computational and Theoretical Studies on Benzene, 1,4 Bis Methylthio Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules like Benzene (B151609), 1,4-bis(methylthio)-. These computational methods provide insights into the molecule's three-dimensional structure, stability, and electronic characteristics, which are crucial for understanding its behavior in various chemical environments.

Conformational Analysis and Stability Predictions

Theoretical studies have been conducted to determine the most stable conformations of thio-substituted benzene derivatives. For related molecules, such as 1,3-benzenedimethanethiol (B1202229) on a gold surface, different conformations like syn and anti have been analyzed to understand their relative stabilities. researchgate.net For instance, in the case of 1,3-benzenedimethanethiol adsorbed on a clean Au(111) surface, the anti conformer is found to be more stable than the syn conformer. researchgate.net The stability of different isomers of related compounds, such as tetranitro-bis-1,2,4-triazoles, has been systematically studied using Density Functional Theory (DFT), revealing significant differences in their energetic properties and thermal stabilities. nih.gov These types of analyses are critical for predicting the predominant structures of Benzene, 1,4-bis(methylthio)- under various conditions.

Dipole Moment Ratios and Solvatochromic Shifts

The solvatochromic behavior of related Schiff base derivatives, such as 1,4-bis(((2-methylthio)phenylimino)methyl)benzene, has been investigated to understand the influence of solvent polarity on their electronic spectra. nih.govresearchgate.net These studies involve measuring the shifts in absorption and fluorescence spectra in different solvents to determine the change in dipole moment upon electronic excitation. For the Schiff base, the ratio of the excited state dipole moment to the ground state dipole moment was found to be 1.25, indicating a more polar excited state. nih.govresearchgate.net This is a common phenomenon where a substantial redistribution of pi-electron densities occurs upon excitation. researchgate.net The ground and excited state dipole moments can be estimated using methods like the Bilot–Kawski, Lippert–Mataga, and Bakhshiev correlations, which relate the Stokes shift to solvent polarity parameters. researchgate.net Such studies are essential for understanding the photophysical properties of Benzene, 1,4-bis(methylthio)- and its potential applications in areas like fluorescent probes.

| Parameter | Value | Reference |

| Dipole Moment Ratio (Excited/Ground) | 1.25 | nih.govresearchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of many-body systems. It has been widely applied to study various aspects of Benzene, 1,4-bis(methylthio)- and related molecules, from their interaction with metal surfaces to their role in molecular electronics and catalysis.

Adsorption Mechanisms on Metal Surfaces (e.g., Au(111))

DFT calculations have been instrumental in understanding the adsorption of thiol-containing benzene derivatives on gold surfaces, such as Au(111). dtu.dknih.gov These studies have shown that molecules like benzenethiolate (B8638828) preferentially adsorb at specific sites on the gold surface. For a single benzenethiolate molecule, the bridge site, slightly shifted towards the fcc-hollow site, is favored. nih.gov The orientation of the molecule on the surface is also a key factor, with a significant tilt angle observed for single molecules. nih.gov When self-assembled monolayers (SAMs) are formed, steric interactions play a crucial role, leading to different packing structures and tilt angles. nih.gov The van der Waals interactions between the benzene rings are also important in the formation of these monolayers. nih.gov Furthermore, the adsorption of these molecules can induce surface reconstructions and the formation of vacancies on the Au(111) surface. dtu.dknih.gov DFT calculations have shown that the formation of an Au adatom-thiolate complex can be energetically favorable. researchgate.netrsc.org

Table: Adsorption Characteristics of Benzenethiol on Au(111)

| Adsorption Parameter | Finding | Reference |

|---|---|---|

| Preferred Adsorption Site (Single Molecule) | Bridge site shifted toward fcc-hollow | nih.gov |

| Tilt Angle (Single Molecule) | 61° from surface normal | nih.gov |

| Preferred Adsorption Site (SAM) | Bridge site | nih.gov |

| Tilt Angle (SAM) | 21° from surface normal | nih.gov |

Spin-Polarized Electron Transport in Molecular Junctions

The field of molecular spintronics explores the use of molecules to control the spin of electrons. DFT calculations, often combined with non-equilibrium Green's function (NEGF) methods, are used to study spin-polarized transport through single-molecule junctions. nih.gov These studies have investigated how the spin-dependent conductance of a molecule, such as benzene, sandwiched between ferromagnetic electrodes, is influenced by factors like the molecule's orientation and the distance between the electrodes. arxiv.org The conductance can be highly dependent on the strain in the molecular junction and can be modulated by tilting the molecule. arxiv.org The spin-filtering efficiency, which measures the degree of spin polarization, is a key property of interest. arxiv.org Theoretical work suggests that even in molecules with weak spin-orbit coupling, significant spin-filtering effects can arise due to the molecule's intrinsic chiral symmetry. aps.org Recent research also proposes that molecular vibrations in chiral molecules can be a primary driver of spin polarization. arxiv.org The modification of molecules with functional groups can also significantly impact their spin-polarized transport properties. nih.gov

Analysis of Catalytic Mechanisms and Ligand Reactivity

DFT is a powerful tool for elucidating catalytic mechanisms and understanding the role of ligands in transition metal catalysis. rsc.orgnih.gov By calculating the energy profiles of reaction pathways, DFT can help identify active catalysts, reaction mechanisms, and rate-determining steps. nih.gov For example, in the bis-silylation of alkynes catalyzed by nickel complexes, DFT studies have shown that the coordination of specific ligands can significantly reduce the activation energy barrier of key steps in the catalytic cycle. nih.govrsc.org The electronic properties and structure of the ligands have a profound impact on the reactivity and selectivity of the catalyst. mdpi.com DFT calculations can provide insights into how ligand modifications can fine-tune the catalytic activity for specific reactions, aiding in the rational design of more efficient catalysts. rsc.orgmdpi.com

Thermochemical Investigations and Energy Landscapes

Computational thermochemistry provides valuable insights into the stability and reactivity of molecules. For "Benzene, 1,4-bis(methylthio)-" and its derivatives, these studies are crucial for understanding their potential applications, particularly in materials science.

Redox Potentials and Theoretical Gravimetric Capacity for Energy Storage

The redox properties of "Benzene, 1,4-bis(methylthio)-" are of interest for its potential application in energy storage devices. A study on a related compound, 5,5-bis(methylthio)-2,2-bithiophene (BMTbT), provides a useful comparison. BMTbT, which has a thiophene (B33073) ring instead of a benzene ring, exhibits two reversible one-electron redox processes at 3.8 and 4.0 V vs Li/Li+ researchgate.net. This electrochemical behavior is attributed to the stabilization of the monocation and dication by the methylthio groups and the extended conjugation of the bithiophene core researchgate.net.

However, the same study noted that the stabilizing effect of the methylthio groups is not as effective for a benzene ring researchgate.net. This suggests that "Benzene, 1,4-bis(methylthio)-" might not exhibit the same favorable redox properties as its thiophene-based counterpart.

The theoretical gravimetric capacity is a key metric for evaluating materials for energy storage. For BMTbT, the theoretical gravimetric capacity is 209 mAh/g, leading to a potential energy density of 836 mWh/g researchgate.net. This value is calculated based on the molar mass of the compound and the number of electrons transferred in the redox reactions.

Below is a comparative table of the theoretical energy storage properties of BMTbT and the projected properties for "Benzene, 1,4-bis(methylthio)-".

| Compound | Redox Potentials (vs Li/Li+) | Theoretical Gravimetric Capacity (mAh/g) | Theoretical Energy Density (mWh/g) |

| 5,5-bis(methylthio)-2,2-bithiophene (BMTbT) | 3.8 V, 4.0 V | 209 | 836 |

| Benzene, 1,4-bis(methylthio)- | Not reported, expected to be less favorable | - | - |

Electronic Structure and Spectroscopic Property Predictions

Computational methods are also instrumental in predicting the electronic structure and spectroscopic properties of molecules, which are fundamental to understanding their behavior in various applications.

Prediction of Infrared and Raman Spectra

The vibrational spectra of "Benzene, 1,4-bis(methylthio)-" can be predicted using computational methods like Density Functional Theory (DFT). By calculating the normal modes of vibration from a DFT-optimized molecular structure, it is possible to generate theoretical Infrared (IR) and Raman spectra nih.gov. The choice of the exchange-correlation functional and basis set, such as B3LYP with 6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental data mdpi.com.

For "Benzene, 1,4-bis(methylthio)-", the predicted spectra would show characteristic peaks corresponding to specific vibrational modes. For instance, the C-S stretching vibrations are expected in the region of 600-800 cm⁻¹, while the aromatic C-H stretching modes would appear above 3000 cm⁻¹. The following table outlines some of the expected vibrational modes and their predicted wavenumber ranges based on known data for similar compounds.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Methyl C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-S Stretch | 600 - 800 | Medium |

This table is illustrative and based on general spectroscopic principles and data from related compounds.

Advanced Spectroscopic Characterization Methodologies for Benzene, 1,4 Bis Methylthio Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical tool that provides detailed information about the molecular structure of "Benzene, 1,4-bis(methylthio)-". By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to elucidate the compound's connectivity and confirm its substitution pattern.

Structural Elucidation via ¹H and ¹³C NMR

The structure of "Benzene, 1,4-bis(methylthio)-" is characterized by a high degree of symmetry, which simplifies its NMR spectra. The para-substitution results in chemical equivalency for specific sets of protons and carbon atoms.

In the ¹H NMR spectrum , two distinct signals are typically observed. The protons of the two methyl (-SCH₃) groups are chemically equivalent and appear as a single, sharp singlet. The four protons on the benzene (B151609) ring are also equivalent due to the molecule's symmetry and give rise to another singlet. The integration of these signals would show a ratio of 6:4, corresponding to the six methyl protons and the four aromatic protons, respectively.

The ¹³C NMR spectrum is similarly straightforward, expected to show three distinct signals. One signal corresponds to the two equivalent methyl carbons. The other two signals arise from the benzene ring: one for the two carbon atoms directly bonded to the sulfur atoms (ipso-carbons) and another for the four equivalent carbons bonded to hydrogen (ortho- and meta- to the methylthio groups). The chemical shifts can be compared with those of related compounds like 2-substituted phenyl methyl sulfides to understand the electronic influence of the methylthio group. researchgate.net

Table 1: Typical NMR Spectral Data for Benzene, 1,4-bis(methylthio)-

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.4-2.5 | Singlet | -SCH₃ |

| ~7.2 | Singlet | Aromatic CH | |

| ¹³C | ~15-16 | Quartet | -SC H₃ |

| ~128-130 | Doublet | Aromatic C H | |

| ~136-138 | Singlet | C -S |

Note: Predicted values are based on data for analogous compounds and substituent effects. Actual values may vary depending on the solvent and spectrometer frequency.

Monitoring Reaction Progress and Intermediate Formation

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. magritek.com It allows for the simultaneous observation and quantification of reactants, intermediates, products, and by-products directly in the reaction mixture, often without the need for sample workup. magritek.comnih.gov

For the synthesis of "Benzene, 1,4-bis(methylthio)-", for instance, from 1,4-dihalobenzene, the reaction progress can be tracked by acquiring NMR spectra at regular intervals. ontosight.ai This kinetic analysis involves monitoring the decrease in the signal intensity of the starting material's aromatic protons and the concurrent increase in the intensities of the two new singlets corresponding to the aromatic and methyl protons of the "Benzene, 1,4-bis(methylthio)-" product. This method provides direct insight into reaction kinetics, helps determine the reaction endpoint, and can aid in the identification of any transient or stable intermediates that may form. magritek.comosf.io The ability to apply various 2D NMR techniques can further help in the structural elucidation of unknown products or intermediates formed during the reaction. osf.io

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to confirm the elemental formula of "Benzene, 1,4-bis(methylthio)-". The calculated monoisotopic mass of this compound (C₈H₁₀S₂) is 170.02239 Da. nih.gov An HRMS measurement yielding a mass value very close to this theoretical value provides strong evidence for the compound's identity and elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Molecular Mass Data for Benzene, 1,4-bis(methylthio)-

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S₂ | ontosight.ai |

| Molecular Weight | 170.30 g/mol | vulcanchem.com |

| Monoisotopic Mass | 170.02239 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This makes it ideal for analyzing complex mixtures containing "Benzene, 1,4-bis(methylthio)-". semanticscholar.org In a typical GC-MS analysis, the components of a mixture are first separated in the GC column based on their boiling points and polarity. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. ub.edu

"Benzene, 1,4-bis(methylthio)-" can be identified by its specific retention time in the gas chromatogram and its characteristic mass spectrum. pdx.edu The mass spectrum will display a molecular ion peak ([M]⁺) at an m/z of 170, confirming its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural confirmation. Common fragments would include ions resulting from the loss of a methyl radical ([M-CH₃]⁺ at m/z 155) or a thiomethyl radical ([M-SCH₃]⁺ at m/z 123). Analysis of the fragmentation of benzene itself shows a prominent molecular ion at m/z 78 and a phenyl fragment at m/z 77. docbrown.info

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. They are particularly useful for characterizing compounds containing chromophores, such as the aromatic ring in "Benzene, 1,4-bis(methylthio)-".

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The benzene ring is a well-known chromophore, exhibiting characteristic absorption bands. up.ac.za The addition of substituents to the ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The methylthio (-SCH₃) group is an auxochrome that, due to the lone pairs of electrons on the sulfur atom, can interact with the π-system of the benzene ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. nist.gov For "Benzene, 1,4-bis(methylthio)-", the presence of two electron-donating methylthio groups in a para-conjugate arrangement is expected to further enhance this red shift compared to (methylthio)benzene. researchgate.net

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many aromatic compounds are fluorescent, the fluorescence properties of "Benzene, 1,4-bis(methylthio)-" are not extensively documented in the literature. The emission characteristics, if any, would be dependent on the nature of its excited states and the efficiency of non-radiative decay processes. Studies on structurally related molecules, such as certain styrylbenzene derivatives, have shown them to be fluorescent, suggesting that the core structure could potentially be part of a larger fluorescent system. nih.gov

Studies on Solvatochromic Behavior and Solvent Effects

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key phenomenon for characterizing the electronic properties of molecules like "Benzene, 1,4-bis(methylthio)-" derivatives. The interaction between the solute and solvent molecules can alter the energy difference between the ground and excited electronic states, leading to shifts in the absorption and emission spectra.

Detailed studies on a Schiff base derivative, 1,4-bis(((2-methylthio)phenylimino)methyl)benzene, have revealed its solvatochromic behavior in various single and binary solvent mixtures. nih.govresearchgate.net The position, intensity, and shape of the UV-Vis absorption bands of such derivatives are observed to change with the solvent's nature, including its hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) capabilities, as well as its donor number (DN) and acceptor number (AN). ijcce.ac.irrsc.orgbiointerfaceresearch.comresearchgate.net For instance, the electronic absorption spectra of 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)] benzene show two absorption maxima that are influenced differently by solvent properties, with the hydrogen bond donor ability and non-specific dipolar interactions playing significant roles. researchgate.net

The solvatochromic shifts in the absorption and fluorescence spectra can be analyzed as a function of the solvent's dielectric constant (ε) and refractive index (n). This analysis allows for the determination of the ratio of the dipole moments in the excited and ground states. For the Schiff base derivative 1,4-bis(((2-methylthio)phenylimino)methyl)benzene, this ratio was calculated to be 1.25, indicating a more polar excited state. nih.gov In general, a bathochromic (red) shift is observed with increasing solvent polarity for compounds with a more polar excited state, while a hypsochromic (blue) shift occurs if the ground state is more polar. The study of solvent effects on the electronic absorption spectra of benzene and its derivatives in various solvents like acetonitrile (B52724) and cyclohexane (B81311) provides a fundamental understanding of these interactions. nih.govsciencepublishinggroup.com

The following table summarizes the effect of different solvents on the absorption maximum (λmax) of a related bis-azo thiophene (B33073) dye, illustrating the principle of solvatochromism. biointerfaceresearch.com

| Solvent | λmax Range (nm) | Observation |

|---|---|---|

| Methanol | 486 - 502 | The introduction of a benzoyl group at the second position of the thiophene ring leads to a bathochromic shift in all solvents. |

| Chloroform | 502 - 512 | |

| DMF | 626 - 654 |

Investigation of Intramolecular Charge Transfer and Dual Emission Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. This phenomenon is often associated with dual emission, where fluorescence is observed from both a locally excited (LE) state and a charge-transfer state.

For derivatives of "Benzene, 1,4-bis(methylthio)-", such as the Schiff base 1,4-bis(((2-methylthio)phenylimino)methyl)benzene, fluorescence spectra have shown dual emission. nih.govresearchgate.net This dual emission is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.netnih.gov In the TICT model, the molecule undergoes a conformational change in the excited state, typically a rotation around a single bond, which stabilizes the charge-separated state and leads to a new, red-shifted emission band.

The study of phenothiazine-based push-pull systems, which also feature sulfur atoms, provides analogous insights. In these systems, the photoinduced ICT mechanism can be finely tuned. nih.gov Depending on the molecular structure, either a planar intramolecular charge transfer (PICT) state, which is highly fluorescent, or a TICT state, where fluorescence is significantly quenched, can be formed. nih.gov The lifetime of the ICT state is highly dependent on the solvent polarity; for some oxygen-free phenothiazine (B1677639) derivatives, the lifetime is in the nanosecond range in nonpolar toluene (B28343) but shortens dramatically to a few picoseconds in polar dimethylformamide (DMF), which is characteristic of a TICT state. nih.gov

The investigation of other symmetric dyes has also revealed efficient dual-state emission (DSE). rsc.orgrsc.org Some systems even exhibit two-wavelength amplified spontaneous emission (ASE) in solution, which is a promising property for the development of dual-wavelength organic gain materials. rsc.org The study of various fluorescent probes has demonstrated that dual emission can be a sensitive indicator for the detection of specific analytes. nih.gov

X-ray Diffraction Analysis

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray crystallography is the gold standard for determining the absolute structure of crystalline compounds. For "Benzene, 1,4-bis(methylthio)-" and its derivatives, obtaining high-quality single crystals is a prerequisite. This can be achieved through methods such as slow evaporation from a suitable solvent or sublimation. acs.org

The following table presents representative crystallographic data for a related para-substituted benzene derivative, 1,4-bis(iodomethyl)benzene, which illustrates the type of information obtained from single-crystal X-ray diffraction. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C8H8I2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.0978 (3) |

| b (Å) | 4.5982 (2) |

| c (Å) | 11.2793 (3) |

| β (°) | 99.808 (1) |

| Volume (Å3) | 464.73 (3) |

Conformational Insights and Intermolecular Interactions in Solid State

The data from X-ray crystallography also reveals crucial details about the conformation of the molecule and the nature of intermolecular interactions that dictate the crystal packing. For "Benzene, 1,4-bis(methylthio)-", the orientation of the methylthio groups relative to the benzene ring is of particular interest.

In the solid state, the crystal packing is governed by a network of weak intermolecular interactions. rsc.org For substituted benzenes, these can include C-H···π interactions, π-π stacking, and for heteroatom-containing substituents, interactions like C-H···S or S···S contacts. rsc.org For instance, in crystals of nitro-substituted benzenes, C-H···O hydrogen bonds and stacking interactions are dominant. rsc.org In the case of 1,4-bis(iodomethyl)benzene, weak C-H···I interactions link the molecules into stacks, and the structure is further stabilized by short I···I contacts. nih.govrsc.org

Analysis of the crystal structure of the ortho isomer, 1,2-bis(methylthio)benzene, would provide direct information on the C-S bond lengths and the C-S-C bond angles, as well as the torsion angles describing the orientation of the methyl groups. These structural details are fundamental to understanding the molecule's electronic properties and its potential to engage in specific intermolecular interactions.

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are essential for characterizing the behavior of molecules at interfaces, which is critical for applications in electronics, sensors, and catalysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-analytical technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. youtube.commtu.edu The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the material. youtube.com

For "Benzene, 1,4-bis(methylthio)-" or related organosulfur compounds, XPS is particularly useful for analyzing their adsorption and reaction on various surfaces, such as metals. acs.orgacs.orgresearchgate.netresearchgate.net High-resolution XPS spectra of the S 2p region can distinguish between different sulfur species, such as thiolates (R-S-) covalently bonded to a metal surface, unbound thiols (R-SH), and oxidized sulfur species. acs.orgresearchgate.net

In studies of self-assembled monolayers (SAMs) of thiols on gold, the S 2p spectrum typically shows a main doublet corresponding to the gold-thiolate bond. researchgate.net The C 1s spectrum provides information about the carbon atoms in the benzene ring and the methyl groups. The relative atomic concentrations of carbon and sulfur, as determined by XPS, can be used to assess the purity and integrity of the monolayer. Furthermore, XPS can be used to study the effects of external stimuli, such as electron bombardment or thermal annealing, on the structure and stability of such organic films. researchgate.net

The following table shows typical binding energies for S 2p electrons in different chemical environments, which would be relevant for the XPS analysis of "Benzene, 1,4-bis(methylthio)-" on a surface.

| Sulfur Species | Typical S 2p3/2 Binding Energy (eV) | Reference |

|---|---|---|

| Thiolate on Gold (Au-S-R) | ~162.0 | researchgate.net |

| Unbound Thiol (R-SH) | ~163.4 | researchgate.net |

| Disulfide (R-S-S-R) | ~163.6 | acs.org |

Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) for Surface Adsorption

Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is a powerful technique that has emerged to overcome the limitations of traditional Surface-Enhanced Raman Spectroscopy (SERS). nih.govrsc.org SERS typically requires the analyte to be adsorbed on a roughened surface of a plasmonically active metal, such as gold or silver, which restricts its applicability. nih.gov SHINERS circumvents this by utilizing plasmonic nanoparticles, usually gold, encapsulated in an ultrathin, inert shell, often silica (B1680970). nih.govnih.govfrontiersin.org This core-shell design allows the "smart dust" of nanoparticles to be spread over a variety of surfaces, amplifying the Raman signal of adsorbed molecules without direct interaction between the plasmonic core and the analyte or the surface. nih.govfrontiersin.org The inert shell prevents agglomeration and quenching of the signal, enabling high-quality Raman spectra to be obtained from molecules on otherwise SERS-inactive surfaces. nih.govnih.gov

In the context of Benzene, 1,4-bis(methylthio)-, SHINERS offers a unique opportunity to study its adsorption behavior on various substrates. The interaction of the sulfur atoms in the methylthio groups with different surfaces can be probed with high sensitivity. By depositing SHINERS nanoparticles onto a substrate of interest (e.g., platinum, silicon) pre-adsorbed with Benzene, 1,4-bis(methylthio)-, detailed vibrational information about the molecule's orientation, conformation, and bonding with the surface can be elucidated.

Detailed Research Findings:

While specific SHINERS studies on Benzene, 1,4-bis(methylthio)- are not extensively documented, the principles of the technique allow for a clear projection of its application. The key vibrational modes of the benzene ring and the C-S and S-CH₃ bonds would be significantly enhanced. Researchers would look for shifts in the vibrational frequencies of these modes upon adsorption to understand the nature and strength of the surface interaction. For instance, a change in the C-S stretching frequency could indicate a direct interaction of the sulfur atoms with the substrate. The orientation of the benzene ring relative to the surface could be inferred from the relative enhancement of in-plane and out-of-plane ring modes.

The table below outlines a hypothetical SHINERS experiment for the analysis of Benzene, 1,4-bis(methylthio)- on a gold surface.

| Parameter | Description |

| SHINERS Nanoparticles | Gold core (approx. 50 nm diameter) with a thin silica shell (approx. 2 nm thickness). |

| Substrate | Atomically flat Au(111) single crystal. |

| Analyte | A sub-monolayer of Benzene, 1,4-bis(methylthio)- deposited from a dilute solution. |

| Excitation Laser | 633 nm He-Ne laser to induce the Raman scattering. |

| Expected Observations | - Enhancement of Raman signals corresponding to the aromatic C-H stretching, ring breathing modes, and C-S stretching of Benzene, 1,4-bis(methylthio)-. - Potential shifts in the C-S vibrational frequency, indicating interaction of the sulfur atoms with the gold surface. - Polarization-dependent measurements could reveal the average orientation of the adsorbed molecules. |

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) for Molecular Adsorption

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic resolution. ibm.com It operates by scanning a sharp metallic tip over a surface at a very small distance, allowing for the tunneling of electrons between the tip and the sample. aps.org The resulting tunneling current is highly sensitive to the tip-sample distance and the local density of electronic states of the surface. This enables the visualization of individual atoms and molecules adsorbed on the surface. ibm.comaps.org